molecular formula C19H17NO4S B2838784 Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate CAS No. 2034346-01-3

Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate

Cat. No.: B2838784
CAS No.: 2034346-01-3
M. Wt: 355.41
InChI Key: FTASKSADVFQLOJ-UHFFFAOYSA-N
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Description

Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxyethyl group, and a carbamoyl linkage to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[b]thiophene core, which can be synthesized via cyclization reactions involving thiophene and benzene derivatives . The hydroxyethyl group is then introduced through a hydroxyethylation reaction, often using ethylene oxide under basic conditions . The final step involves the formation of the carbamoyl linkage and esterification to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets . The carbamoyl linkage may also play a role in stabilizing the compound’s structure and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzo[b]thiophene moiety, hydroxyethyl group, and carbamoyl linkage makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-24-19(23)13-8-6-12(7-9-13)18(22)20-10-16(21)15-11-25-17-5-3-2-4-14(15)17/h2-9,11,16,21H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTASKSADVFQLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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